Rizatriptan

概要

説明

Rizatriptan is a medication primarily used for the treatment of acute migraine attacks with or without auraThis compound works by narrowing the blood vessels around the brain, reducing substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Rizatriptan involves the construction of an indole ring on 3-methyl-4-nitrobenzoic acid methyl ester through the Leimgruber-Batcho reaction. The indole intermediate obtained is then treated with oxalyl chloride to form an oxoacetyl indole carboxylate intermediate. This intermediate is further converted to this compound .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods. The optimized method involves using a mobile phase containing 70 volumes of phosphate buffer (pH 7.8) and 30 volumes of acetonitrile at 235 nm. The method is validated for system suitability, linearity, precision, accuracy, specificity, robustness, limit of detection, and limit of quantification .

化学反応の分析

Types of Reactions: Rizatriptan primarily undergoes oxidative deamination mediated by monoamine oxidase-A (MAO-A) to form triazolomethyl-indole-3-acetic acid, which is not pharmacologically active. N-monodesmethyl-rizatriptan is a minor metabolite with pharmacological activity comparable to the parent compound .

Common Reagents and Conditions: One notable reaction involves the oxidation of this compound benzoate using chloramine-T in an acid medium. This reaction produces a variety of degradation products through complex mechanisms. The kinetic and spectral study of this oxidation process helps to establish the metabolic pathway of this compound .

Major Products Formed: The major products formed from the oxidative deamination of this compound include triazolomethyl-indole-3-acetic acid and N-monodesmethyl-rizatriptan .

科学的研究の応用

Adult Population

Rizatriptan has been extensively studied in adults with migraines. A meta-analysis involving over 4,800 patients demonstrated that this compound 10 mg significantly outperformed placebo in providing pain relief at 2 hours post-dose (71% vs. 38%, p < 0.001) . Additionally, complete relief was achieved by 42% of patients taking this compound compared to only 10% on placebo .

Pediatric and Adolescent Use

While this compound is approved for adults, its use in children and adolescents is still under investigation. A study sponsored by Merck & Co., Inc., aimed to evaluate its safety and efficacy in patients aged 6 to 17 years. Initial findings indicated that while the response rate was higher for this compound compared to placebo (57.6% vs. 52.6%), this difference was not statistically significant . The study utilized a weight-based dosing strategy, administering either 5 mg or 10 mg based on patient weight.

Comparative Studies

This compound has been compared with other triptans and migraine treatments:

- Sumatriptan : this compound shows increased oral bioavailability and faster absorption than sumatriptan, leading to quicker onset of action and greater patient satisfaction .

- Other Triptans : In head-to-head studies against other triptans, this compound has demonstrated similar or superior efficacy with a favorable tolerability profile .

Safety Profile

This compound is generally well-tolerated. Common side effects include dizziness, somnolence, fatigue, and nausea; however, these are typically mild and dose-dependent . Serious adverse events are rare but can include ischemic colitis as reported in a case study .

Case Studies

- Ischemic Colitis : A case report highlighted a rare instance of ischemic colitis following the administration of this compound, underscoring the need for monitoring gastrointestinal symptoms in patients .

- Efficacy in Adolescents : In a randomized controlled trial involving adolescents, results indicated that while this compound was not significantly more effective than placebo in single attacks, it showed promise in multiple attack scenarios where it provided better pain relief compared to standard care .

作用機序

Rizatriptan acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors. By binding to these receptors, it induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve . This action helps to alleviate migraine symptoms by reducing the dilation of blood vessels and blocking pain signals.

類似化合物との比較

Rizatriptan is often compared with other triptans, such as sumatriptan, zolmitriptan, naratriptan, eletriptan, and frovatriptan. While all these compounds are used for the treatment of migraines, this compound is noted for its rapid onset of action and higher efficacy in some cases . For example, a 2010 review found this compound to be more efficacious and tolerable than sumatriptan .

List of Similar Compounds:- Sumatriptan

- Zolmitriptan

- Naratriptan

- Eletriptan

- Frovatriptan

This compound’s unique properties, such as its rapid onset of action and higher efficacy, make it a valuable option for the treatment of acute migraine attacks.

生物活性

Rizatriptan is a selective agonist of the 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. It is primarily used for the acute treatment of migraine attacks in adults and has been investigated for its safety and efficacy in pediatric populations. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile.

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with an approximate bioavailability of 45% due to first-pass metabolism. The time to peak concentration () is about 1 to 1.5 hours after dosing. Food intake can delay by approximately one hour but does not significantly affect overall bioavailability .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~45% |

| 1-1.5 hours | |

| Volume of Distribution | ~140 L (male), ~110 L (female) |

| Plasma Protein Binding | ~14% |

| Half-life | ~2-3 hours |

This compound exerts its therapeutic effects primarily through agonistic activity at the 5-HT1B and 5-HT1D receptors located on intracranial blood vessels and trigeminal sensory nerves. This action leads to vasoconstriction of cranial blood vessels, which is thought to alleviate migraine symptoms. Additionally, this compound inhibits the release of pro-inflammatory neuropeptides from trigeminal neurons, thereby reducing nociceptive signaling in the pain pathways .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of this compound in treating acute migraine attacks. A meta-analysis involving multiple randomized controlled trials showed that this compound significantly outperformed placebo in terms of pain relief and associated symptoms such as nausea and photophobia.

Table 2: Efficacy Outcomes from Clinical Trials

| Study Type | This compound Dose | Pain Relief at 2 Hours | Complete Relief at 2 Hours |

|---|---|---|---|

| Multicenter Study | 5 mg | 62% | 33% |

| Multicenter Study | 10 mg | 71% | 42% |

| Placebo - | - | 35% | 10% |

In a study involving over 1,400 participants, the onset of pain relief was observed as early as 30 minutes after administration. The results indicated that both doses (5 mg and 10 mg) were effective, with the higher dose providing faster and more significant relief .

Safety Profile

This compound is generally well tolerated, with common side effects including dizziness, somnolence, fatigue, and nausea. The incidence of adverse effects tends to be dose-related but remains low overall. In pediatric studies, similar safety profiles were observed; however, further research is needed to establish long-term safety in younger populations .

Table 3: Common Adverse Effects Associated with this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Dizziness | Low |

| Somnolence | Low |

| Fatigue | Low |

| Nausea | Low |

Case Studies

A notable case study involved a pediatric patient who experienced frequent migraines unresponsive to standard treatments. After being administered this compound (10 mg), the patient reported significant improvement within one hour, with sustained relief over a subsequent period . This highlights this compound's potential utility in younger populations despite its current approval status being limited to adults.

特性

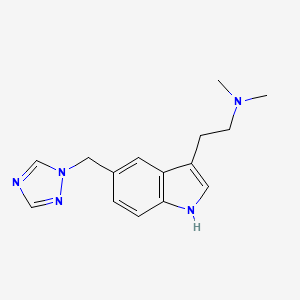

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFRLSNUDGIQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023565 | |

| Record name | Rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.38e-01 g/L | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144034-80-0, 145202-66-0 | |

| Record name | Rizatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144034-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rizatriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-180 °C, 178 - 180 °C | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。